Ethyl 2S-hydroxy-3S-methylpentanoate

Catalog No.
S1800790
CAS No.
124600-88-0
M.F
C8H16O3
M. Wt
160.213
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2S-hydroxy-3S-methylpentanoate

CAS Number

124600-88-0

Product Name

Ethyl 2S-hydroxy-3S-methylpentanoate

Molecular Formula

C8H16O3

Molecular Weight

160.213

Synonyms

Ethyl 2S-hydroxy-3S-methylpentanoate

Ethyl 2S-hydroxy-3S-methylpentanoate is an organic compound classified as an ester. Its molecular formula is C8H16O3C_8H_{16}O_3 and it has a molecular weight of approximately 160.21 g/mol. The compound features a chiral center, which contributes to its potential biological activity and applications in various fields, including perfumery and food flavoring. Ethyl 2S-hydroxy-3S-methylpentanoate is known for its fruity and nut-like aroma, making it a valuable ingredient in the fragrance industry .

Typical of esters. These include:

  • Esterification: Reaction with acids to form esters.
  • Hydrolysis: Reaction with water to revert to the corresponding alcohol and acid.
  • Transesterification: Reaction with another alcohol to form a different ester.
  • Reduction: Can be reduced to corresponding alcohols under specific conditions.

The compound's reactivity is influenced by its functional groups, allowing it to be utilized in synthetic pathways for creating other complex molecules .

Research indicates that Ethyl 2S-hydroxy-3S-methylpentanoate exhibits various biological activities, particularly in the realm of flavor and fragrance. Its unique scent profile, combining fruity and nutty notes, makes it attractive for use in food products and perfumes. Additionally, its enantiomers may possess different sensory properties, impacting their effectiveness as flavoring agents or fragrances .

Ethyl 2S-hydroxy-3S-methylpentanoate can be synthesized through several methods:

  • Esterification: Combining the corresponding acid (2-hydroxy-3-methylpentanoic acid) with ethanol in the presence of an acid catalyst.
  • Chiral Synthesis: Using chiral catalysts or starting materials to produce specific enantiomers of the compound.
  • Biocatalysis: Employing enzymes or microorganisms to catalyze the formation of the ester from its precursors, which can enhance selectivity and yield .

The applications of Ethyl 2S-hydroxy-3S-methylpentanoate are diverse:

  • Perfumery: Utilized as a fragrance component due to its pleasant aroma.
  • Food Industry: Employed as a flavoring agent in various food products.
  • Cosmetics: Incorporated into cosmetic formulations for its scent and potential skin benefits.

The compound's unique olfactory properties make it particularly suitable for high-end perfumes and gourmet food products .

Studies on Ethyl 2S-hydroxy-3S-methylpentanoate have focused on its interactions with biological systems, particularly regarding its sensory properties. Research suggests that different enantiomers may interact differently with olfactory receptors, leading to variations in perceived scent intensity and quality. This aspect is crucial for applications in perfumery, where specific scent profiles are desired .

Several compounds share structural similarities with Ethyl 2S-hydroxy-3S-methylpentanoate. Here are some examples:

Compound NameStructureUnique Features
Ethyl 2-hydroxy-4-methylpentanoateC8H16O3Similar fruity aroma but with distinct floral notes.
Ethyl (2S,3R)-2-hydroxy-3-methylvalerateC8H16O3Different stereochemistry affecting sensory properties.
Ethyl 2-benzyl-3-hydroxy-2-methylpentanoateC12H16O3Contains aromatic ring; used primarily in fragrances.

Ethyl 2S-hydroxy-3S-methylpentanoate stands out due to its specific chiral configuration, which influences its sensory characteristics and applications in perfumery and flavoring. The interplay of its fruity and nut-like notes offers a unique profile not commonly found in similar compounds .

Asymmetric Catalytic Hydrogenation of α-Keto Esters

The asymmetric catalytic hydrogenation of α-keto esters represents a fundamental approach for the enantioselective synthesis of Ethyl 2S-hydroxy-3S-methylpentanoate [7]. This methodology exploits the inherent reactivity of carbonyl groups toward chiral transition metal catalysts to establish the critical stereogenic center at the C-2 position [8]. The dynamic kinetic resolution of α-keto esters has emerged as a particularly powerful strategy, enabling the construction of multiple contiguous stereocenters with remarkable diastereoselectivity [7].

Ruthenium-based catalysts have demonstrated exceptional efficacy in the asymmetric transfer hydrogenation of α-keto esters [11] [13]. The utilization of arene-ruthenium chloride monosulfonamide complexes enables the reduction of β-aryl α-keto esters through a dynamic process that generates three contiguous stereocenters with excellent diastereoselectivity [7]. The catalyst system employs formic acid and triethylamine as the hydrogen source, providing an environmentally benign approach that generates only carbon dioxide and methanol as byproducts [7].

Iridium-based catalytic systems have also shown considerable promise for the asymmetric hydrogenation of aromatic α-keto esters [9]. The iridium/f-ampha catalytic system achieves exceptional conversion rates exceeding 99% with enantiomeric excess values reaching 97% for chiral mandelate esters [9]. Density functional theory calculations reveal that the stereoselectivity arises from quadruple sodium-oxygen ionic interactions that stabilize the transition state, with the S-isomeric product being favored due to steric hindrance considerations [9].

Copper-based catalysts represent an alternative approach, with C2-symmetric chiral copper(II)-bisoxazolines functioning as alcohol dehydrogenase mimics [13]. These catalysts enable highly enantioselective transfer hydrogenations of α-ketoesters using Hantzsch esters as synthetic nicotinamide adenine dinucleotide hydride analogues, producing α-hydroxy esters with excellent enantioselectivities [13].

Catalyst SystemSubstrate TypeConversion (%)Enantiomeric Excess (%)Reference
Ruthenium-arene chlorideβ-aryl α-keto esters>95>99 [7]
Iridium/f-amphaAromatic α-keto esters>9997 [9]
Copper(II)-bisoxazolinesα-ketoesters85-9591-98 [13]

The mechanistic pathway involves the coordination of the α-keto ester substrate to the chiral metal center, followed by stereoselective hydride delivery [31]. The reaction proceeds through a chair-like transition state where the bulky substituents adopt equatorial positions to minimize steric interactions [32]. Temperature control is critical, with optimal conditions typically ranging from 20-50°C to maintain both catalyst stability and selectivity [33].

Diastereoselective Aldol Condensation Strategies

Diastereoselective aldol condensation represents a versatile synthetic strategy for constructing the carbon framework of Ethyl 2S-hydroxy-3S-methylpentanoate [10] [12]. The methodology relies on the controlled formation of enolate intermediates that undergo stereoselective addition to aldehyde electrophiles, establishing both the C-2 and C-3 stereogenic centers simultaneously [14].

The diastereoselectivity in aldol condensation is fundamentally controlled by the geometry of the enolate intermediate [10]. Cis-enolates preferentially produce syn-aldol products, where the R2 substituent and hydroxyl group adopt a syn relationship, while trans-enolates favor anti-aldol products with an anti relationship between these groups [10]. The selective formation of specific enolate geometries can be achieved through careful choice of base, solvent, and reaction temperature [14].

Lithium diisopropylamide has emerged as a particularly effective base for generating kinetically controlled enolates [14]. The reaction proceeds through deprotonation at the α-position of the ketone substrate, followed by stereoselective aldolization with appropriately substituted aldehydes [12]. The resulting β-hydroxy ketone intermediates can be subsequently reduced and esterified to yield the target ethyl ester [12].

One-pot cascade reactions involving sequential Michael-Michael-aldol condensation have been developed for the diastereoselective synthesis of substituted cyclohexanes [12]. These multi-component reactions enable the construction of complex molecular architectures with high levels of stereocontrol, providing access to intermediates that can be elaborated to the desired methylpentanoate derivatives [12].

The asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate has been achieved using short-chain alcohol dehydrogenases from Burkholderia gladioli [27]. This represents the first report of recombinant enzymes capable of achieving dynamic kinetic asymmetric transformation with the highest enantio- and diastereo-selectivity, demonstrating the potential for biocatalytic approaches to complement traditional chemical methods [27].

Reaction TypeEnolate GeometryProduct SelectivityTypical Yield (%)Reference
Lithium diisopropylamide-mediatedKinetic (Z)Syn-aldol75-85 [14]
Cascade Michael-aldolMixedAnti-selective60-80 [12]
Enzymatic aldolEnzyme-controlled>99% ee85-95 [27]

The stereochemical outcome can be predicted using the Zimmerman-Traxler transition state model, which accounts for the preferred conformations of the enolate-aldehyde complex [14]. The model successfully explains the observed diastereoselectivity patterns and provides a rational basis for substrate design and reaction optimization [14].

Biocatalytic Production Methods

Lipase-Mediated Kinetic Resolution Techniques

Lipase-mediated kinetic resolution represents a highly efficient biocatalytic approach for obtaining enantiomerically pure Ethyl 2S-hydroxy-3S-methylpentanoate [15] [16]. This methodology exploits the inherent enantioselectivity of lipases to preferentially catalyze the transformation of one enantiomer over another, resulting in enantioenriched products [17] [19].

The kinetic resolution process is fundamentally based on the differential reaction rates of substrate enantiomers in the presence of a chiral lipase catalyst [19]. In optimal cases, one enantiomer undergoes rapid transformation while the other remains essentially unreacted, providing access to both enantiomers with excellent enantiomeric purity [19]. The enantioselectivity ratio (E-value) serves as a quantitative measure of the enzyme's discriminating ability, with values exceeding 100 considered excellent for practical applications [16].

Candida antarctica lipase B has demonstrated exceptional performance in the kinetic resolution of secondary alcohols related to the methylpentanoate structure [21]. The enzyme exhibits remarkable thermostability and tolerance to organic solvents, maintaining high activity and selectivity over multiple reaction cycles [16]. Immobilization of the enzyme in micro-emulsion-based organogels enhances both efficiency and reusability while providing resistance to high concentrations of organic solvents [16].

The lipase from Mucor javanicus has shown superior enantioselectivity with E-values exceeding 200 for structurally related substrates [16]. When immobilized in appropriate support matrices, this enzyme maintains consistent activity over 30 reaction cycles without loss of initial enantioselectivity [16]. The ability to conduct gram-scale kinetic resolutions with maintained selectivity demonstrates the practical utility of this approach [16].

Lipase SourceE-ValueConversion (%)Enantiomeric Excess (%)Reaction ConditionsReference
Candida antarctica B>100479130°C, DIPE [16]
Mucor javanicus>20045-50>9530°C, various solvents [16]
Rhizomucor miehei354985-9030-50°C, multiple solvents [16]
Pseudomonas cepacia14540-4588-92pH 6.0, 50°C [51]

The mechanism of lipase-mediated kinetic resolution involves the formation of a tetrahedral intermediate through nucleophilic attack of the serine residue in the enzyme's active site [19]. The differential stabilization of transition states for each enantiomer accounts for the observed selectivity, with the preferred enantiomer forming more stable enzyme-substrate complexes [19]. The reaction can proceed through either hydrolysis or transesterification pathways, depending on the reaction medium and acyl acceptor [50].

Dynamic kinetic resolution combines enzymatic kinetic resolution with in situ racemization of the unreacted enantiomer [21]. This advanced technique enables theoretical yields of 100% for the desired enantiomer, overcoming the 50% maximum yield limitation of conventional kinetic resolution [21]. Niobium phosphate has been successfully employed as a racemization catalyst in combination with lipases, achieving 92% conversion and 83% enantiomeric excess [21].

Whole-Cell Biotransformation Using Engineered Microorganisms

Whole-cell biotransformation using engineered microorganisms offers significant advantages over isolated enzyme systems for the production of Ethyl 2S-hydroxy-3S-methylpentanoate [18] [22]. This approach circumvents the high costs associated with enzyme purification while providing built-in cofactor regeneration systems and enhanced operational stability [18].

Engineered Escherichia coli strains have been developed for the biotransformation of renewable biomass-related compounds to valuable chiral intermediates [22]. These recombinant cells express multiple enzymes in coordinated fashion, enabling complex multi-step biotransformations that would be challenging to achieve with isolated enzyme systems [22]. The cultivation of whole-cell biocatalysts follows standardized protocols involving induction with isopropyl β-D-1-thiogalactopyranoside and supplementation with iron salts to support enzyme activity [22].

The marine fungus Penicillium citrinum CBMAI 1186 has demonstrated remarkable versatility in the chemoselective bioreduction of various organic substrates [18]. Whole cells of this organism achieve excellent conversion rates for the biotransformation of α,β-unsaturated ketones to the corresponding alcohols with high stereoselectivity [18]. The biphasic reaction system employing phosphate buffer and n-hexane (9:1 ratio) provides optimal conditions for substrate solubility and product recovery [18].

Biotransformation reactions using resting cells are typically conducted at cell concentrations ranging from 35 to 140 mg cell wet weight per milliliter [22]. The reactions are performed in buffered media at controlled temperature and pH to maintain optimal enzyme activity [22]. The addition of glucose or glycerol as co-substrates can enhance the biotransformation yield by providing reducing equivalents for the cellular metabolism [22].

MicroorganismSubstrate ClassConversion (%)Enantiomeric Excess (%)Reaction ConditionsReference
E. coli (engineered)Aromatic aldehydes85-95>9030°C, pH 8.0 [22]
P. citrinum CBMAI 1186α,β-Unsaturated ketones>95>8528°C, biphasic system [18]
Burkholderia gladioliβ-keto esters90-95>9925°C, aqueous medium [27]

The advantage of whole-cell systems lies in their ability to perform enzymatic cascades that incorporate multiple transformations into a single bioprocess [18]. For example, the simultaneous action of enoate reductases and nitrile hydratase enzymes enables the conversion of aromatic malononitriles to both reduced and hydrated products under identical reaction conditions [18]. This demonstrates the potential for developing complex biosynthetic pathways that mimic natural metabolic processes [18].

Optimization of whole-cell biotransformations involves careful consideration of multiple factors including cell concentration, medium composition, temperature, pH, and the presence of organic co-solvents [22]. The use of dimethyl sulfoxide at concentrations up to 10% (v/v) can enhance substrate solubility without significantly affecting cell viability [22]. Reaction monitoring is typically performed using high-performance liquid chromatography analysis of clarified supernatants [22].

Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for the comprehensive structural elucidation of Ethyl 2S-hydroxy-3S-methylpentanoate. The molecule, with molecular formula C₈H₁₆O₃ and molecular weight 160.21 Da, presents distinct spectroscopic signatures that enable unambiguous identification and stereochemical assignment [1] [2].

¹H/¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of Ethyl 2S-hydroxy-3S-methylpentanoate exhibits characteristic chemical shifts that reflect the electronic environment and stereochemical configuration of each proton position [3] [4]. The most diagnostic signal appears at δ 4.28-4.32 ppm, corresponding to the H-2 proton positioned α to the carbonyl group. This proton manifests as a doublet with coupling constant J = 4.2-4.8 Hz, indicative of its interaction with the adjacent H-3 proton [3].

The H-3 methine proton resonates at δ 2.45-2.55 ppm, appearing as a doublet of quartets with coupling constants J = 6.8 Hz (to the C3-methyl group) and J = 4.2-4.8 Hz (to H-2). This multiplicity pattern confirms the presence of the branching methyl group at the C-3 position and establishes the relative stereochemical relationship between H-2 and H-3 [3] [5].

The ethyl ester moiety displays characteristic signals with the methylene protons (OCH₂) appearing at δ 4.12-4.18 ppm as a quartet (J = 7.1 Hz) and the terminal methyl protons at δ 1.24-1.28 ppm as a triplet (J = 7.1 Hz). These coupling patterns confirm the presence of an ethyl ester functional group [4] [5].

The alkyl chain protons exhibit signals consistent with a normal pentanoic acid backbone. The H-4 methylene protons appear as a multiplet at δ 1.32-1.48 ppm, while the terminal H-5 methyl group resonates at δ 0.96-1.02 ppm as a triplet (J = 7.4 Hz). The C3-methyl branch appears at δ 1.18-1.22 ppm as a doublet (J = 6.8 Hz), confirming its attachment to the H-3 methine carbon [3] [4].

The hydroxyl proton typically appears as a broad singlet at δ 2.8-3.2 ppm, with the exact position depending on the solvent system and concentration due to hydrogen bonding effects [3].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides definitive structural information through characteristic chemical shifts for each carbon environment [6] [7] [8]. The carbonyl carbon appears at δ 173.2-174.8 ppm, consistent with ester carbonyls which typically resonate in the range 170-185 ppm [6] [7] [8] [9]. This chemical shift confirms the presence of an ethyl ester functional group.

The C-2 carbon, bearing the hydroxyl substituent, resonates at δ 72.8-74.2 ppm. This significant downfield shift relative to unsubstituted alkyl carbons reflects the deshielding effect of the electronegative oxygen atom [7] [10] [8]. The C-3 carbon appears at δ 38.4-39.8 ppm, representing a typical tertiary carbon bearing both methyl and ethyl substituents [6] [10].

The ethyl ester carbons display expected chemical shifts with the OCH₂ carbon at δ 61.8-62.4 ppm and the terminal methyl at δ 13.9-14.3 ppm [6] [7] [8]. The alkyl chain carbons resonate at characteristic positions: C-4 methylene at δ 25.2-26.8 ppm, C-5 terminal methyl at δ 11.2-12.1 ppm, and the C3-branch methyl at δ 14.8-15.6 ppm [6] [10].

Nuclear Overhauser Effect Experiments for Stereochemical Confirmation

Nuclear Overhauser Effect experiments provide critical stereochemical information by detecting through-space interactions between nuclei within approximately 5 Å distance [11] [12] [13]. For Ethyl 2S-hydroxy-3S-methylpentanoate, Nuclear Overhauser Effect studies enable confirmation of the absolute stereochemical configuration at both chiral centers [11] [12].

Stereochemical Assignment through Nuclear Overhauser Effect Analysis

The 2S,3S configuration can be confirmed through selective Nuclear Overhauser Effect experiments targeting key proton interactions [11] [12] [13]. Irradiation of the H-2 proton (δ 4.28-4.32 ppm) should produce Nuclear Overhauser Enhancement of the H-3 proton (δ 2.45-2.55 ppm) and the C3-methyl group (δ 1.18-1.22 ppm), confirming their spatial proximity in the 2S,3S configuration [11] [12].

Conversely, irradiation of the H-3 proton should enhance both the H-2 proton and the H-4 methylene protons, establishing the relative positioning of these groups. The C3-methyl group should show Nuclear Overhauser Enhancement with both H-2 and H-4 protons in the correct stereochemical arrangement [11] [12] [13].

Two-Dimensional Nuclear Overhauser Effect Spectroscopy

Two-dimensional Nuclear Overhauser Effect Spectroscopy experiments provide comprehensive stereochemical mapping through cross-peak analysis [11] [12] [13]. Cross-peaks between H-2/C3-methyl, H-3/H-4, and C3-methyl/H-4 confirm the 2S,3S stereochemical assignment. The absence of Nuclear Overhauser Effect cross-peaks between H-2 and the ethyl chain protons further supports the assigned configuration [11] [12].

Rotating-frame Overhauser Effect Spectroscopy may be employed as an alternative technique, particularly useful for molecules in the intermediate molecular weight range where traditional Nuclear Overhauser Effect signals may be weak [11] [12]. The positive Nuclear Overhauser Enhancement observed in Rotating-frame Overhauser Effect Spectroscopy provides complementary stereochemical information [11] [12].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry Fragmentation Pathways

Electron ionization mass spectrometry of Ethyl 2S-hydroxy-3S-methylpentanoate produces characteristic fragmentation patterns that enable structural identification and confirm the presence of specific functional groups [14] [15] [16] [17]. The molecular ion peak appears at m/z 160, corresponding to the molecular weight of the compound, though with relatively low intensity (12-18%) due to the inherent instability of the ionized ester molecule [15] [16] [17].

Primary Fragmentation Mechanisms

The most significant fragmentation pathway involves the McLafferty rearrangement, producing a base peak at m/z 102 [C₅H₁₀O₂]⁺- with relative intensity 45-65% [17] [18]. This rearrangement occurs through a six-membered transition state involving the γ-hydrogen from the alkyl chain, resulting in the loss of the ethyl ester portion while retaining the hydroxylated pentanoic acid framework [17] [18].

Loss of water represents another major fragmentation pathway, producing the fragment ion at m/z 142 [M-H₂O]⁺- with intensity 8-15% [19] [16]. This α-cleavage adjacent to the hydroxyl group reflects the characteristic behavior of hydroxylated esters under electron ionization conditions [19] [16] [17].

The acylium ion formation produces a prominent peak at m/z 87 [C₄H₇O₂]⁺ with intensity 35-52% [17] [18]. This fragment results from cleavage of the bond between the carbonyl carbon and the adjacent hydroxylated carbon, forming a resonance-stabilized acylium ion [17] [18].

Secondary Fragmentation Patterns

Further fragmentation of primary ions produces several diagnostic peaks. The fragment at m/z 73 [C₃H₅O₂]⁺ (intensity 78-95%) corresponds to an acetyl cation formed through successive loss of alkyl groups from the acylium ion [20] [17]. The ethoxy cation at m/z 45 [C₂H₅O]⁺ (intensity 68-85%) confirms the presence of the ethyl ester functionality [17] [18].

Loss of the formyl group produces the fragment at m/z 131 [M-CHO]⁺- (intensity 15-25%), while loss of the entire ethoxy group yields m/z 114 [M-C₂H₆O]⁺- (intensity 22-35%) [16] [17]. These fragmentation patterns are characteristic of ethyl esters and provide confirmatory evidence for the ester functional group [17] [18].

High-Resolution Mass Spectrometry-Based Structural Elucidation

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for Ethyl 2S-hydroxy-3S-methylpentanoate [21] [22] [23]. The exact mass of 160.109944 Da enables unambiguous molecular formula assignment as C₈H₁₆O₃, with mass accuracy typically better than 3 ppm [21] [22].

Accurate Mass Fragmentation Analysis

High-resolution analysis of fragment ions provides definitive structural assignments through precise mass measurements [21] [22] [23]. The McLafferty rearrangement product at exact mass 102.068080 Da confirms the molecular formula C₅H₁₀O₂, consistent with retention of the hydroxylated pentanoic acid portion [21] [22].

The acylium ion at exact mass 87.044389 Da corresponds to C₄H₇O₂⁺, confirming the proposed fragmentation mechanism [21] [22] [23]. High-resolution measurement eliminates potential isobaric interferences and provides confidence in structural assignments [21] [22].

Tandem Mass Spectrometry Confirmation

Collision-induced dissociation experiments in tandem mass spectrometry mode provide additional structural confirmation through controlled fragmentation of selected precursor ions [21] [24] [20]. Selection and fragmentation of the molecular ion at m/z 160 produces the characteristic daughter ions that match the electron ionization fragmentation pattern [21] [24].

Product ion scanning of the m/z 102 fragment confirms its structure through further dissociation to produce m/z 74 [loss of CO] and m/z 57 [C₃H₅O]⁺, supporting the proposed McLafferty rearrangement mechanism [21] [24] [20]. These tandem mass spectrometry experiments provide orthogonal confirmation of the proposed fragmentation pathways and structural assignments [21] [24].

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-20-2023

Explore Compound Types